Piperlongumin

Catalog No.
S12905728
CAS No.
M.F
C17H19NO5
M. Wt
317.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperlongumin

Product Name

Piperlongumin

IUPAC Name

1-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3

InChI Key

VABYUUZNAVQNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O

Description

1-[1-Oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-6-one is a natural product found in Piper arborescens, Piper caninum, and other organisms with data available.

Piperlongumine is a natural alkaloid derived from the long pepper plant, scientifically known as Piper longum. It has garnered significant attention in recent years due to its potential therapeutic properties, particularly in cancer treatment. Structurally, Piperlongumine features a unique lactam ring and a conjugated enone system, which are crucial for its biological activity. This compound is known for its ability to induce apoptosis in various cancer cell lines while sparing normal cells, making it a promising candidate for targeted cancer therapies .

, primarily involving its lactam and enone structures. These reactions include:

  • Oxidation: Piperlongumine can be oxidized to form various metabolites, such as epoxides and hydroxylated derivatives, which may enhance its biological activity .
  • Alkylation: The compound can alkylate thiol-containing molecules, impacting redox balance and cellular signaling pathways .
  • Michael Addition: Piperlongumine acts as a Michael acceptor, reacting with nucleophiles like cysteamine to form adducts that may further influence its anticancer properties .

Piperlongumine exhibits a broad spectrum of biological activities:

  • Anticancer Effects: It has been shown to selectively induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
  • Inhibition of Signaling Pathways: Piperlongumine inhibits the phosphoinositide 3-kinase/AKT/mTOR pathway, which is often dysregulated in cancer .
  • Cell Cycle Arrest: The compound causes cell cycle arrest at various phases, contributing to its anticancer efficacy .

The synthesis of Piperlongumine can be achieved through several methods:

  • Extraction from Natural Sources: Traditionally, it is isolated from the fruits of Piper longum using solvent extraction techniques.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Wittig Reaction: This method has been utilized to create derivatives of Piperlongumine with enhanced biological activity .
    • Ring-Closing Metathesis: Employed to synthesize cyclic analogs that may possess improved pharmacological properties .

Piperlongumine has potential applications in various fields:

  • Cancer Therapy: Its selective cytotoxicity towards cancer cells positions it as a candidate for developing novel anticancer drugs.
  • Antioxidant Research: The compound's ability to modulate ROS levels makes it relevant in studies focusing on oxidative stress and related diseases.
  • Drug Development: Piperlongumine serves as a lead compound for synthesizing new derivatives with enhanced therapeutic profiles .

Interaction studies have revealed that Piperlongumine can modulate various cellular pathways:

  • Reactive Oxygen Species Modulation: It significantly increases ROS levels in cancer cells, leading to apoptosis through oxidative stress mechanisms .
  • Enzyme Inhibition: Piperlongumine has been shown to inhibit specific enzymes involved in redox regulation, further contributing to its anticancer effects .

Several compounds share structural or functional similarities with Piperlongumine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
PiplartineSimilar lactam structureAnticancer properties; induces apoptosisMore potent against certain cancer types
CurcuminContains phenolic groupsAnti-inflammatory and anticancer effectsBroad spectrum of biological activities
ResveratrolPolyphenolic structureAntioxidant; potential anticancer effectsKnown for cardiovascular benefits
BerberineQuaternary ammonium compoundAntimicrobial and anticancer activitiesAlso used for metabolic disorders

Piperlongumine's unique combination of structural features and specific biological activities distinguishes it from these compounds, particularly regarding its selective toxicity towards cancer cells while minimizing effects on normal cells.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

317.12632271 g/mol

Monoisotopic Mass

317.12632271 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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